REACTION_SMILES
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[CH2:12]([Cl:13])[CH2:14][Cl:15].[CH3:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][cH:8][c:9]([CH3:11])[cH:10]1.[CH3:53][N:54]([c:55]1[cH:56][cH:57][n:58][cH:59][cH:60]1)[CH3:61].[OH:16][CH2:17][c:18]1[cH:19][cH:20][c:21]([CH:24]([CH2:25][NH:26][C:27]([O:28][C:29]([CH3:30])([CH3:31])[CH3:32])=[O:33])[C:34](=[O:35])[NH:36][c:37]2[cH:38][c:39]3[cH:40][cH:41][n:42][cH:43][c:44]3[cH:45][cH:46]2)[cH:22][cH:23]1.[cH:47]1[cH:48][cH:49][n:50][cH:51][cH:52]1>>[CH3:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH2:17][c:18]2[cH:19][cH:20][c:21]([CH:24]([CH2:25][NH:26][C:27]([O:28][C:29]([CH3:30])([CH3:31])[CH3:32])=[O:33])[C:34](=[O:35])[NH:36][c:37]3[cH:38][c:39]4[cH:40][cH:41][n:42][cH:43][c:44]4[cH:45][cH:46]3)[cH:22][cH:23]2)[cH:7][cH:8][c:9]([CH3:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)O)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCC(C(=O)Nc1ccc2cnccc2c1)c1ccc(CO)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1ccc(C(=O)OCc2ccc(C(CNC(=O)OC(C)(C)C)C(=O)Nc3ccc4cnccc4c3)cc2)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:12]([Cl:13])[CH2:14][Cl:15].[CH3:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][cH:8][c:9]([CH3:11])[cH:10]1.[CH3:53][N:54]([c:55]1[cH:56][cH:57][n:58][cH:59][cH:60]1)[CH3:61].[OH:16][CH2:17][c:18]1[cH:19][cH:20][c:21]([CH:24]([CH2:25][NH:26][C:27]([O:28][C:29]([CH3:30])([CH3:31])[CH3:32])=[O:33])[C:34](=[O:35])[NH:36][c:37]2[cH:38][c:39]3[cH:40][cH:41][n:42][cH:43][c:44]3[cH:45][cH:46]2)[cH:22][cH:23]1.[cH:47]1[cH:48][cH:49][n:50][cH:51][cH:52]1>>[CH3:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH2:17][c:18]2[cH:19][cH:20][c:21]([CH:24]([CH2:25][NH:26][C:27]([O:28][C:29]([CH3:30])([CH3:31])[CH3:32])=[O:33])[C:34](=[O:35])[NH:36][c:37]3[cH:38][c:39]4[cH:40][cH:41][n:42][cH:43][c:44]4[cH:45][cH:46]3)[cH:22][cH:23]2)[cH:7][cH:8][c:9]([CH3:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)O)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCC(C(=O)Nc1ccc2cnccc2c1)c1ccc(CO)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1ccc(C(=O)OCc2ccc(C(CNC(=O)OC(C)(C)C)C(=O)Nc3ccc4cnccc4c3)cc2)c(C)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |